4-Methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide is a complex organic compound that features a pyrazolo[4,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole derivatives with benzamide derivatives under controlled conditions. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and solvents like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: NaH in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
4-Methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-phenylbenzamide: Lacks the pyrazolo[4,3-c]pyridine core, making it less complex.
N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide: Similar structure but without the 4-methyl group.
Uniqueness
4-Methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pyrazolo[4,3-c]pyridine core adds to its structural complexity and potential for diverse applications .
Properties
CAS No. |
1160245-44-2 |
---|---|
Molecular Formula |
C22H24N4O |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
4-methyl-N-[(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide |
InChI |
InChI=1S/C22H24N4O/c1-16-8-10-17(11-9-16)22(27)26(18-6-4-3-5-7-18)15-20-19-14-23-13-12-21(19)25(2)24-20/h3-11,23H,12-15H2,1-2H3 |
InChI Key |
OHRDRLLNBUIALU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=NN(C3=C2CNCC3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.